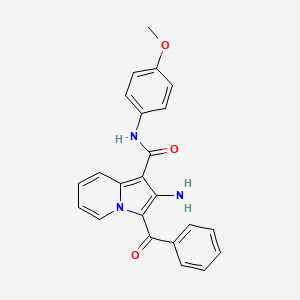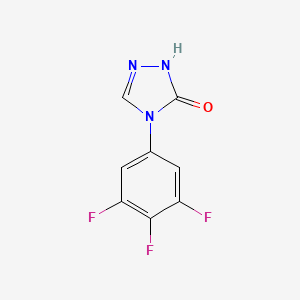
4-(3,4,5-トリフルオロフェニル)-1H-1,2,4-トリアゾール-5(4H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring followed by the introduction of the trifluorophenyl group. The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring and the trifluorophenyl group. The presence of the fluorine atoms would likely result in a high degree of electronegativity for the trifluorophenyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1,2,4-triazole ring and the trifluorophenyl group. The trifluorophenyl group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase its stability and make it more resistant to degradation .作用機序
The mechanism of action of 4-(3,4,5-Trifluorophenyl)-1H-1,2,4-triazol-5(4H)-one depends on its application. For example, as an enzyme inhibitor, 4-(3,4,5-Trifluorophenyl)-1H-1,2,4-triazol-5(4H)-one binds to the active site of the enzyme and blocks its activity. As a fluorescent dye, 4-(3,4,5-Trifluorophenyl)-1H-1,2,4-triazol-5(4H)-one absorbs light energy and emits fluorescent light. As a chemical probe, 4-(3,4,5-Trifluorophenyl)-1H-1,2,4-triazol-5(4H)-one binds to the target protein and can be used to study its interactions with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4,5-Trifluorophenyl)-1H-1,2,4-triazol-5(4H)-one depend on its application. For example, as an enzyme inhibitor, 4-(3,4,5-Trifluorophenyl)-1H-1,2,4-triazol-5(4H)-one can block the activity of the enzyme and thus affect the biochemical pathways that the enzyme is involved in. As a fluorescent dye, 4-(3,4,5-Trifluorophenyl)-1H-1,2,4-triazol-5(4H)-one can be used to study the structure and function of proteins. As a chemical probe, 4-(3,4,5-Trifluorophenyl)-1H-1,2,4-triazol-5(4H)-one can be used to study the interactions between proteins.
実験室実験の利点と制限
The advantages of using 4-(3,4,5-Trifluorophenyl)-1H-1,2,4-triazol-5(4H)-one in lab experiments include its low cost and availability, its small size, and its versatility. It is also relatively easy to synthesize and can be used in a variety of applications. The main limitation of using 4-(3,4,5-Trifluorophenyl)-1H-1,2,4-triazol-5(4H)-one in lab experiments is that it is not very stable and can be easily degraded.
将来の方向性
For the use of 4-(3,4,5-Trifluorophenyl)-1H-1,2,4-triazol-5(4H)-one in scientific research include the development of new synthetic methods for its synthesis, the use of 4-(3,4,5-Trifluorophenyl)-1H-1,2,4-triazol-5(4H)-one in drug discovery and development, the use of 4-(3,4,5-Trifluorophenyl)-1H-1,2,4-triazol-5(4H)-one as a fluorescent probe for studying protein-protein interactions, and the use of 4-(3,4,5-Trifluorophenyl)-1H-1,2,4-triazol-5(4H)-one as a tool for studying the structure and function of proteins. Other potential applications of 4-(3,4,5-Trifluorophenyl)-1H-1,2,4-triazol-5(4H)-one include its use as a catalyst for organic reactions, its use as an inhibitor of enzymes, and its use as a ligand for metal complexes.
合成法
4-(3,4,5-Trifluorophenyl)-1H-1,2,4-triazol-5(4H)-one can be synthesized using a variety of methods, including a three-step process that involves the reaction of 3,4,5-trifluorophenol with sodium azide to form a trifluorophenyl azide intermediate, followed by the reaction of the intermediate with sodium hydroxide to form the desired 4-(3,4,5-Trifluorophenyl)-1H-1,2,4-triazol-5(4H)-one product. This method is simple and cost-effective, and has been used in several studies to synthesize 4-(3,4,5-Trifluorophenyl)-1H-1,2,4-triazol-5(4H)-one.
科学的研究の応用
- トリス(3,4,5-トリフルオロフェニル)ボラン (TFPB) は、1,2-ヒドロホウ素化反応における触媒として検討されています。従来の条件下では、TFPBはアルデヒド、ケトン、およびイミンのヒドロホウ素化に活性があることを示しています。 しかし、アルケンやアルキンのヒドロホウ素化では効果が低い .
触媒作用とヒドロホウ素化反応
Safety and Hazards
特性
IUPAC Name |
4-(3,4,5-trifluorophenyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O/c9-5-1-4(2-6(10)7(5)11)14-3-12-13-8(14)15/h1-3H,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEFUDVCBWWZCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)N2C=NNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


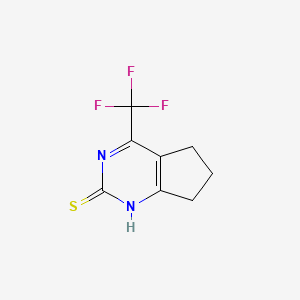
![9-methyl-4-oxo-N-(propan-2-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2391877.png)
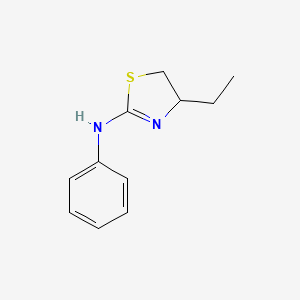
![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2391882.png)
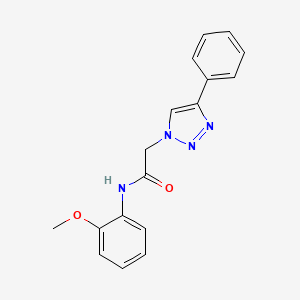
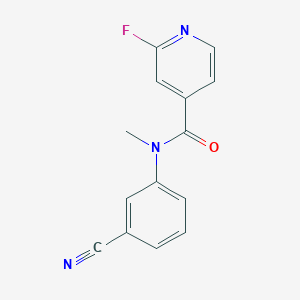
![7-hydroxy-N-(4-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2391887.png)
![3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2391890.png)
![N-{5-[(diethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide](/img/structure/B2391891.png)
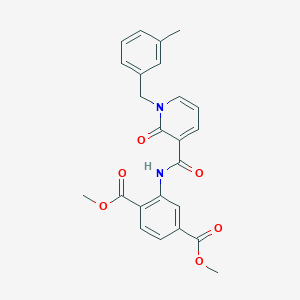

![N-(4-butylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2391896.png)
